molecular formula C11H20ClNO2 B1397343 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride CAS No. 1219960-57-2

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397343
CAS No.: 1219960-57-2
M. Wt: 233.73 g/mol
InChI Key: ODYYMPZNMQTRCS-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a chemical compound of interest in pharmaceutical and organic chemistry research. It features both a piperidine ring and a cyclopropanecarboxylate group, structural motifs commonly found in bioactive molecules. The piperidine nucleus is a fundamental building block in medicinal chemistry and is a pivotal cornerstone in the production of drugs. Piperidine derivatives are utilized in a wide spectrum of therapeutic applications, serving as key scaffolds in compounds investigated for their potential as anticancer, antiviral, antimalarial, and antimicrobial agents . The incorporation of the cyclopropane moiety is a common strategy in drug design, as this ring system can influence the molecule's metabolic stability, lipophilicity, and its overall three-dimensional shape, potentially leading to enhanced selectivity and potency against biological targets. This combination of functional groups makes this compound a valuable intermediate for research and development . It can be used in the synthesis of more complex molecules for biological screening or as a standard in analytical studies. Safety and Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. As with many chemical reagents, this compound should be handled with care. Refer to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

IUPAC Name

2-piperidin-2-ylethyl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(9-4-5-9)14-8-6-10-3-1-2-7-12-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYYMPZNMQTRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-57-2
Record name Cyclopropanecarboxylic acid, 2-(2-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol

The primary route to 2-(2-piperidinyl)ethyl intermediates is via catalytic hydrogenation of 2-pyridineethanol compounds. This method is well-documented for its high yield and selectivity.

  • Catalysts and Conditions : Ruthenium-based catalysts (e.g., ruthenium dioxide) are preferred for their efficiency and selectivity. The reaction is carried out under hydrogen pressures typically ranging from 500 to 1500 psi at moderate temperatures (90–120 °C) to minimize side reactions such as N-methylation byproducts.

  • Additives : The presence of a secondary amine, such as piperidine, as a co-solvent or additive significantly suppresses the formation of N-methylated impurities, improving product purity and yield.

  • Process Details : The catalyst is often pre-conditioned ("pickled") by contact with the amine solvent to maintain activity over multiple runs. The hydrogenation proceeds until hydrogen uptake ceases, followed by filtration and distillation to isolate pure 2-(2-piperidinyl)ethanol.

Parameter Typical Range/Value
Catalyst RuO2 (Ruthenium dioxide)
Catalyst loading ≥ 0.15 g metal / mole substrate
Hydrogen pressure 500–1500 psi
Temperature 90–120 °C
Amine additive ≥10 mol% relative to substrate
Reaction time 17 hours (typical)

Preparation of Cyclopropanecarboxylate Ester

Synthesis of Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylate esters are typically prepared via esterification of cyclopropanecarboxylic acid or via halogenation and subsequent substitution reactions involving cyclopropane derivatives.

  • Chloromethyl and vinyl-substituted cyclopropanecarboxylates have been synthesized through controlled chlorination and ring-closure reactions using reagents such as phosphorus pentachloride or zinc chloride under mild conditions.

  • Purification is achieved by silica gel chromatography to isolate stereochemically pure esters.

Coupling to Form 2-(2-Piperidinyl)ethyl Cyclopropanecarboxylate

Esterification Methods

The coupling of 2-(2-piperidinyl)ethanol with cyclopropanecarboxylic acid or its activated derivatives (e.g., acid chlorides) is performed under standard esterification conditions:

  • Reaction Conditions : Acid chlorides of cyclopropanecarboxylic acid react with 2-(2-piperidinyl)ethanol in the presence of a base such as triethylamine to form the ester bond.

  • Solvents : Aprotic solvents such as dichloromethane or tetrahydrofuran are typically employed.

  • Temperature : Reactions are conducted at low to ambient temperatures (0–25 °C) to control reaction rates and minimize side reactions.

  • Work-up : The reaction mixture is washed, dried, and purified by column chromatography or recrystallization.

Formation of Hydrochloride Salt

  • The free base ester is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an appropriate solvent (e.g., ether or ethanol).

  • This step improves the compound’s stability and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Notes
1. Hydrogenation of 2-pyridineethanol RuO2 catalyst, H2 (500–1500 psi), 90–120 °C, piperidine additive High yield, suppresses N-methyl byproducts
2. Synthesis of cyclopropanecarboxylic acid derivatives Chlorination agents (e.g., PCl5, ZnCl2), mild conditions Stereochemical control via chromatography
3. Esterification Cyclopropanecarbonyl chloride, base (Et3N), DCM/THF, 0–25 °C Efficient coupling, mild conditions
4. Hydrochloride salt formation HCl gas or aqueous HCl in ether/ethanol Enhances stability and solubility

Research Findings and Optimization Notes

  • The hydrogenation step’s efficiency is significantly improved by the presence of secondary amines, which act as co-solvents and catalyst stabilizers, reducing side reactions.

  • Catalyst recycling and conditioning protocols maintain high activity and selectivity over multiple runs, enhancing commercial viability.

  • Esterification using acid chlorides is preferred over direct acid coupling due to higher yields and cleaner reactions.

  • Purification steps such as chromatography are critical to isolate stereochemically pure intermediates and final products, especially due to the presence of multiple isomers in cyclopropane derivatives.

Chemical Reactions Analysis

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium and rhodium hydrogenation can lead to the formation of all isomeric (cyclo)alkylpiperidines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

(a) 2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride (CAS 1220021-50-0)
  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclopropane (3-membered).
  • Molecular Data: Property Target Compound* Cyclopentane Analog Molecular Formula C12H20ClNO2 C13H24ClNO2 Molecular Weight (g/mol) ~248.75 261.788 LogP Estimated ~2.5 3.24 *Assumed based on structural similarity.
(b) NNC55-0396
  • Structure: (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate .
  • Key Differences: Substituents: A naphthalenyl group and benzimidazole chain replace the piperidine-ethanol moiety, enhancing bulkiness and likely targeting T-type calcium channels. Pharmacological Role: Demonstrated selectivity for T-type over L-type calcium channels, unlike the simpler target compound .
(c) 2-(3-Methylpiperidin-1-yl)ethyl 2,2-Diphenylcyclopropane-1-carboxylate Hydrochloride (CAS 37124-12-2)
  • Piperidine Modification: 3-Methyl substitution on piperidine may slow metabolism by cytochrome P450 enzymes .

Physicochemical Properties

Property Target Compound Cyclopentane Analog Diphenylcyclopropane Analog
Molecular Weight ~248.75 261.788 399.954
LogP ~2.5 3.24 ~3.8
PSA (Ų) ~38 38.33 ~45
Estimated Solubility Moderate Low Very Low
  • Key Trends :
    • Larger substituents (e.g., diphenyl groups) increase LogP and reduce aqueous solubility.
    • Cyclopropane’s strain may enhance reactivity in biological systems compared to cyclopentane .

Biological Activity

2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₈ClN₃O₂
  • Molecular Weight : 247.73 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a piperidine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may act as a ligand for neurotransmitter receptors, influencing pathways related to neuropharmacology. Its cyclopropane moiety contributes to the rigidity of the molecule, potentially enhancing binding affinity and selectivity.

Pharmacological Effects

  • Anticonvulsant Activity :
    • A study demonstrated that derivatives of cyclopropanecarboxylates exhibit anticonvulsant properties. The piperidine component may enhance this effect by modulating GABAergic transmission .
  • Analgesic Properties :
    • Preliminary studies indicate that compounds similar to this compound show promise in pain management, possibly through opioid receptor modulation.
  • Anti-inflammatory Effects :
    • Some derivatives have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on Anticonvulsant Activity :
    • In a controlled study, various derivatives including 2-(2-Piperidinyl)ethyl cyclopropanecarboxylate were tested for anticonvulsant effects using animal models. Results indicated a significant reduction in seizure frequency compared to control groups .
  • Neuropharmacological Assessment :
    • Another study assessed the neuropharmacological profile of the compound, revealing interactions with serotonin and dopamine receptors, which could explain its mood-stabilizing effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantSignificant seizure reduction
AnalgesicPain relief in animal models
Anti-inflammatoryReduced inflammation markers

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelNotes
2-(2-Piperidinyl)ethyl derivativeModerateEffective against seizures
Cyclopropanecarboxylate analogHighStrong analgesic properties

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor critical quality attributes (CQAs) in real time. Use multivariate statistical process control (MSPC) to detect deviations early. Optimize mixing dynamics and temperature gradients using computational fluid dynamics (CFD) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride
Reactant of Route 2
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2-(2-Piperidinyl)ethyl cyclopropanecarboxylate hydrochloride

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